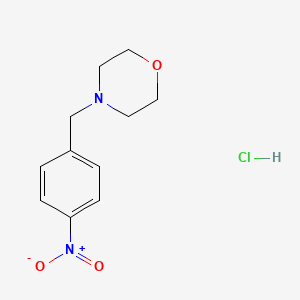

4-(4-Nitrobenzyl)morpholine hydrochloride

Description

Contextualization within Nitroaromatic and Morpholine (B109124) Chemistry Research

The significance of 4-(4-Nitrobenzyl)morpholine (B1269181) hydrochloride is best understood by examining its two primary structural components: the nitroaromatic system and the morpholine ring.

Nitroaromatic Compounds: The nitrobenzyl moiety is a classic example of a "bioreductive" group and a "photocleavable" protecting group.

Bioreductive Chemistry: In medicinal chemistry, the nitro group can be selectively reduced by cellular enzymes, particularly those found in hypoxic (low-oxygen) environments characteristic of solid tumors. mdpi.com This reduction can trigger the release of a cytotoxic agent or activate the molecule itself, forming the basis for hypoxia-activated prodrugs designed for targeted cancer therapy. mdpi.comrsc.org The 4-nitrobenzyl structure is a well-studied trigger for these types of therapeutic strategies. rsc.org

Photocleavable Protecting Groups: In synthetic and chemical biology, the ortho-nitrobenzyl group, a constitutional isomer of the para-substituted title compound, is a widely used photolabile protecting group. acs.orgnih.gov Irradiation with UV light can induce cleavage of the benzyl-heteroatom bond, releasing a protected functional group with high spatial and temporal control. acs.orgrug.nl This property is invaluable for synthesizing complex molecules and studying dynamic biological processes. nih.govacs.org

Morpholine Chemistry: The morpholine heterocycle is considered a "privileged pharmacophore" in drug discovery. e3s-conferences.org Its inclusion in a molecule can confer favorable physicochemical properties, such as improved aqueous solubility, metabolic stability, and pharmacokinetic profiles. e3s-conferences.org The morpholine ring is a common feature in a vast array of approved drugs and clinical candidates across numerous therapeutic areas. e3s-conferences.org

The combination of these two moieties in 4-(4-Nitrobenzyl)morpholine hydrochloride creates a compound with inherent potential as a research tool. It can serve as an intermediate in the synthesis of more complex molecules, such as potential anticancer agents, or be studied for its own biological or chemical properties. nih.gov For instance, the reduction of the nitro group would yield 4-(4-aminobenzyl)morpholine, a valuable building block for further chemical elaboration.

Historical Perspective on Research Involving Analogous Structures

The scientific groundwork for the study of this compound was laid decades ago through research on its structural analogs.

Early Photochemistry: The concept of using nitrobenzyl groups as photocleavable protecting groups dates back to the 1960s. thieme-connect.de Initial studies focused on 2-nitrobenzyl esters, though they were hampered by low yields due to side reactions of the nitroso byproduct. thieme-connect.de This early work sparked decades of research into modifying the nitrobenzyl scaffold to improve cleavage efficiency and shift absorption wavelengths, leading to the sophisticated photolabile groups used today. acs.orgthieme-connect.de

Bioreductive Alkylating Agents: In the 1980s, researchers began to systematically investigate nitrobenzyl derivatives as potential bioreductive alkylating agents. A 1986 study, for example, explored the chemical and electrochemical reduction of o- and p-nitrobenzyl chlorides and carbamates. It was demonstrated that reduction was necessary to activate these compounds to form a reactive intermediate capable of alkylating nucleophiles like morpholine, leading to the formation of (nitrobenzyl)morpholine adducts. nih.govacs.org

Medicinal Chemistry Precursors: Analogous compounds where the nitrobenzyl group is directly attached to the morpholine nitrogen, such as 4-(4-nitrophenyl)morpholine (B78992), have been utilized as precursors in medicinal chemistry. researchgate.netmdpi.comchemimpex.com These compounds serve as key intermediates in the synthesis of molecules targeting a range of diseases. mdpi.com The crystal structure of 4-(4-nitrophenyl)morpholine has been determined, providing valuable structural data for this class of compounds and highlighting differences compared to its thiomorpholine (B91149) analog. researchgate.net The crystal structure of the free base of the title compound, 4-(4-nitrobenzyl)morpholine, has also been reported, noting its potential importance as an intermediate for anticancer drugs. nih.gov

This historical research into the fundamental reactivity and application of nitrobenzyl and morpholine-containing structures provides a rich context for understanding the potential academic and practical applications of this compound.

Current Research Frontiers and Unaddressed Challenges Pertaining to this compound

Current research continues to build upon the historical foundations of nitroaromatic and morpholine chemistry, while significant questions regarding this compound itself remain open.

Research Frontiers:

Advanced Prodrug Design: A major frontier is the development of more sophisticated bioreductive prodrugs. Research is focused on fine-tuning the electronic properties of the nitrobenzyl trigger to control the rate of fragmentation after reduction. rsc.orgresearchgate.net Studies have shown that adding electron-donating substituents to the benzyl (B1604629) ring can accelerate the fragmentation of the corresponding hydroxylamines formed after reduction. rsc.org This allows for more rapid and efficient release of therapeutic payloads in hypoxic tumor environments. mdpi.com

Orthogonal Chemistry: The use of photocleavable groups in concert with other chemical triggers is a growing area. The ability to selectively deprotect multiple functional groups in a single system using different wavelengths of light or orthogonal stimuli (e.g., light vs. enzymatic reduction) opens up possibilities for creating complex, spatially organized biological probes and materials. rug.nl

Unaddressed Challenges:

Limited Specific Data: A primary challenge is the scarcity of published academic research focused specifically on this compound. While the free base and analogous structures are mentioned as synthetic intermediates, detailed studies on the reactivity, biological activity, and specific applications of the hydrochloride salt are not widely available in peer-reviewed literature. nih.gov

Mechanism and Byproduct Profiling: For both bioreductive and photochemical applications, a persistent challenge is the complete characterization of reaction mechanisms and the identification of all byproducts. The nitroso compounds formed during photocleavage can absorb light and interfere with the reaction, while the metabolites of bioreduction can have their own biological effects. acs.orgthieme-connect.de A thorough understanding of these processes is crucial for developing clean, efficient, and safe applications.

Translational Hurdles: While the concepts of bioreductive and photochemical activation are well-established in the lab, translating them into clinical or industrial applications remains a significant hurdle. For therapeutic uses, achieving the right balance of stability in circulation and rapid activation at the target site is a major challenge. For photochemical applications, limitations such as light penetration in biological tissues constrain their use. nih.gov

Data Tables

Physicochemical Properties

| Property | Value | Compound | Source |

| Molecular Formula | C₁₁H₁₅ClN₂O₃ | This compound | chembk.com |

| Molar Mass | 258.70 g/mol | This compound | chembk.com |

| Storage Condition | Room Temperature, Sealed in dry | This compound | chembk.com |

| Molecular Formula | C₁₁H₁₄N₂O₃ | 4-(4-Nitrobenzyl)morpholine | nih.gov |

| Molar Mass | 222.24 g/mol | 4-(4-Nitrobenzyl)morpholine | nih.gov |

Crystallographic Data for 4-(4-Nitrobenzyl)morpholine (Free Base)

| Parameter | Value | Source |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 6.1371 (2) | nih.gov |

| b (Å) | 8.2535 (4) | nih.gov |

| c (Å) | 21.9867 (9) | nih.gov |

| β (°) | 94.929 (3) | nih.gov |

| Volume (ų) | 1109.58 (8) | nih.gov |

| Z | 4 | nih.gov |

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-[(4-nitrophenyl)methyl]morpholine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3.ClH/c14-13(15)11-3-1-10(2-4-11)9-12-5-7-16-8-6-12;/h1-4H,5-9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZIYQCBUONMVCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=C(C=C2)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50497628 | |

| Record name | 4-[(4-Nitrophenyl)methyl]morpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50497628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90754-91-9 | |

| Record name | 4-[(4-Nitrophenyl)methyl]morpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50497628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Development for 4 4 Nitrobenzyl Morpholine Hydrochloride

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For 4-(4-nitrobenzyl)morpholine (B1269181) hydrochloride, the primary disconnection occurs at the bond between the morpholine (B109124) nitrogen and the benzylic carbon (C-N bond). This disconnection is logical as numerous methods exist for the formation of such bonds.

This primary disconnection suggests two main synthetic strategies:

Nucleophilic Substitution Route: This pathway considers morpholine as a nucleophile and the 4-nitrobenzyl group as an electrophile. This leads back to morpholine and a 4-nitrobenzyl halide (e.g., 4-nitrobenzyl chloride or bromide) as the starting materials.

Reductive Amination Route: This approach involves the reaction between morpholine and 4-nitrobenzaldehyde (B150856). Disconnecting the C-N bond in this context leads back to these two precursors, which would form an iminium ion intermediate before reduction.

These two approaches represent the most direct and classical pathways to the target molecule and form the basis for the synthetic methodologies discussed below.

Classical Synthetic Approaches

Classical methods for the synthesis of 4-(4-nitrobenzyl)morpholine rely on well-established, fundamental organic reactions.

The most straightforward synthesis of 4-(4-nitrobenzyl)morpholine is through the nucleophilic substitution reaction between morpholine and an appropriate 4-nitrobenzyl halide. This reaction is typically an SN2 (bimolecular nucleophilic substitution) process where the nitrogen atom of the morpholine ring acts as the nucleophile, attacking the electrophilic benzylic carbon and displacing the halide leaving group.

The general reaction is as follows: Morpholine + 4-Nitrobenzyl Halide → 4-(4-Nitrobenzyl)morpholine

To drive the reaction to completion and neutralize the hydrohalic acid byproduct, a base is typically added. Common bases include inorganic carbonates (e.g., K₂CO₃, Na₂CO₃) or tertiary amines (e.g., triethylamine). google.com The choice of solvent is also crucial, with polar aprotic solvents like acetonitrile (MeCN), dimethylformamide (DMF), or acetone being commonly employed. The final hydrochloride salt is then prepared by treating the resulting free base with hydrochloric acid.

| Starting Material | Base | Solvent | Temperature | Yield |

| 4-Nitrobenzyl chloride | K₂CO₃ | Acetonitrile | Reflux | High |

| 4-Nitrobenzyl bromide | Triethylamine | DMF | 80 °C | Good |

| p-Chloronitrobenzene* | Na₂CO₃ | Morpholine (reagent & solvent) | 100 °C | 98.5% |

Note: This example is for the analogous nucleophilic aromatic substitution to form 4-(4-nitrophenyl)morpholine (B78992), but the conditions are relevant for N-alkylation reactions. google.com

Reductive amination provides an alternative and highly effective route to 4-(4-nitrobenzyl)morpholine. masterorganicchemistry.com This one-pot reaction involves the condensation of 4-nitrobenzaldehyde with morpholine to form a transient iminium ion, which is then reduced in situ to the desired tertiary amine. frontiersin.org This method avoids the use of benzyl (B1604629) halides, which can be lachrymatory and alkylating agents. masterorganicchemistry.com

The key to this process is the choice of reducing agent. The ideal reagent should selectively reduce the C=N double bond of the iminium ion without reducing the starting aldehyde or the nitro group on the aromatic ring. masterorganicchemistry.com Several specialized hydride reagents are commonly used for this purpose.

Common Reducing Agents for Reductive Amination: commonorganicchemistry.com

Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB): A mild and selective reducing agent, often used in solvents like dichloromethane (DCM) or dichloroethane (DCE). It is particularly effective for the reductive amination of a wide range of aldehydes and ketones.

Sodium cyanoborohydride (NaBH₃CN): Another selective reagent that is effective at a slightly acidic pH, which favors iminium ion formation. However, its toxicity and the potential generation of hydrogen cyanide are significant drawbacks. masterorganicchemistry.com

Sodium borohydride (NaBH₄): A more powerful reducing agent that can also reduce the starting aldehyde. To achieve selectivity, the reaction is often carried out in a stepwise manner, where the iminium ion is allowed to form first before the addition of NaBH₄. commonorganicchemistry.comnih.gov

| Reducing Agent | Typical Solvent | Key Features |

| Sodium triacetoxyborohydride (STAB) | Dichloroethane (DCE), Dichloromethane (DCM) | Mild, highly selective, broad applicability. commonorganicchemistry.com |

| Sodium cyanoborohydride (NaBH₃CN) | Methanol (MeOH) | Selective for iminium ions over carbonyls; requires careful pH control. commonorganicchemistry.com |

| Sodium borohydride (NaBH₄) | Methanol (MeOH), Ethanol (EtOH) | Less expensive but less selective; may require stepwise addition. commonorganicchemistry.com |

Multi-component reactions, where three or more reactants combine in a single step to form a product, are highly valued for their efficiency and atom economy. mdpi.com While a classical, named MCR for the direct synthesis of 4-(4-nitrobenzyl)morpholine is not prominently described, the principles of MCRs can be applied.

A three-component reaction involving 4-nitrobenzaldehyde, morpholine, and a hydride source (e.g., from formic acid or a borohydride) in a one-pot setup can be considered a type of MCR. This is essentially a variation of the reductive amination pathway, optimized for a single synthetic operation. Another example is the A³ coupling (Aldehyde-Alkyne-Amine), which is a powerful MCR for generating propargylamines. mdpi.com Although not directly applicable here, it demonstrates the power of MCRs in constructing C-N bonds from an aldehyde and an amine with a third component. The development of a novel MCR for this specific target could involve exploring different third components that react with the aldehyde and morpholine to generate the desired benzyl-amine linkage.

Modern and Sustainable Synthetic Strategies

Modern synthetic chemistry emphasizes the use of catalytic methods to improve efficiency, reduce waste, and operate under milder conditions.

Catalytic N-alkylation using alcohols as alkylating agents represents a greener alternative to traditional methods that use alkyl halides. researchgate.net This approach, often termed the "borrowing hydrogen" methodology, involves the temporary oxidation of the alcohol to an aldehyde by the catalyst. The aldehyde then reacts with the amine to form an iminium ion, which is subsequently reduced by the catalyst using the "borrowed" hydrogen. Water is the only byproduct. researchgate.net

Various transition metals, including ruthenium, iridium, nickel, and copper, have been shown to catalyze the N-alkylation of morpholine with benzyl alcohol. researchgate.netresearchgate.netnih.gov

Rhodium-Catalyzed Reactions: Rhodium complexes are particularly versatile catalysts in organic synthesis. scholaris.ca While direct rhodium-catalyzed N-benzylation of morpholine with 4-nitrobenzyl alcohol is not widely reported, rhodium catalysis is used in related transformations. For instance, rhodium(II) acetate has been used to synthesize complex morpholine derivatives through carbene insertion reactions. researchgate.net Furthermore, rhodium catalysts, often paired with chiral diene ligands, have been successfully employed in the asymmetric arylation of alkenes, showcasing their ability to facilitate the formation of new carbon-carbon and carbon-heteroatom bonds under controlled conditions. scispace.com A plausible modern route could therefore involve the development of a rhodium-based catalyst system for the direct coupling of morpholine with 4-nitrobenzyl alcohol.

Palladium-Catalyzed Reactions: Palladium catalysts are also extensively used for C-N bond formation. For example, enantioselective palladium-catalyzed benzylation of various azaarylmethyl amines has been achieved, demonstrating the potential for such catalysts to be applied to the synthesis of the target molecule or its chiral analogs. nsf.gov

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of 4-(4-nitrobenzyl)morpholine hydrochloride aims to reduce the environmental impact of the manufacturing process. Key areas of focus include the use of safer solvents, maximization of atom economy, and the development of solvent-free reaction conditions.

Solvent-Free Synthesis:

Solvent-free, or neat, reaction conditions represent a significant advancement in green chemistry by eliminating the environmental and safety hazards associated with volatile organic solvents. In the context of N-alkylation of morpholine, solvent-free approaches can be facilitated by using one of the reactants in excess to serve as the reaction medium. For instance, an excess of morpholine can act as both a reactant and a solvent. Such methods often lead to higher reaction rates, simplified workup procedures, and reduced waste generation. The N-alkylation of morpholine with benzyl alcohols has been successfully achieved under solvent-free conditions using heterogeneous catalysts, demonstrating the feasibility of this approach for similar transformations researchgate.net.

Atom Economy:

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product . The ideal atom economy is 100%, where all the atoms of the reactants are incorporated into the final product. For the synthesis of 4-(4-nitrobenzyl)morpholine from morpholine and 4-nitrobenzyl chloride, the atom economy can be calculated as follows:

Table 1: Atom Economy Calculation for the Synthesis of 4-(4-Nitrobenzyl)morpholine

| Reactant/Product | Chemical Formula | Molar Mass ( g/mol ) |

| Morpholine | C4H9NO | 87.12 |

| 4-Nitrobenzyl Chloride | C7H6ClNO2 | 171.58 |

| Total Reactant Mass | 258.70 | |

| 4-(4-Nitrobenzyl)morpholine | C11H14N2O3 | 222.24 |

| Byproduct (HCl) | HCl | 36.46 |

The atom economy is calculated using the formula:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100 youtube.com

For this reaction, the atom economy is:

Atom Economy (%) = (222.24 / 258.70) x 100 ≈ 85.9%

While this represents a relatively high atom economy, the generation of hydrochloric acid as a byproduct prevents it from being 100%. Green chemistry encourages the development of synthetic routes that maximize atom economy, such as addition reactions where all reactant atoms are incorporated into the product. Other green chemistry metrics, such as Reaction Mass Efficiency (RME) and Process Mass Intensity (PMI), provide a more comprehensive assessment by considering reaction yield, stoichiometry, and the mass of all materials used in the process, including solvents and catalysts wikipedia.orgwhiterose.ac.uknih.govmdpi.comnih.gov.

Flow Chemistry and Continuous Synthesis Techniques

Flow chemistry, or continuous flow synthesis, offers numerous advantages over traditional batch processing for the synthesis of fine chemicals and active pharmaceutical ingredients magritek.comspringernature.com. In a flow system, reactants are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and residence time nih.gov. This enhanced control often leads to improved yields, higher purity, and enhanced safety, particularly for highly exothermic or hazardous reactions magritek.comnih.gov.

The synthesis of nitroaromatic compounds, such as 4-(4-nitrobenzyl)morpholine, can be particularly well-suited for flow chemistry due to the often exothermic nature of nitration and subsequent reactions researchgate.net. The high surface-area-to-volume ratio in microreactors or packed-bed reactors facilitates efficient heat transfer, mitigating the risk of thermal runaways akjournals.combeilstein-journals.org.

A potential continuous flow setup for the synthesis of 4-(4-nitrobenzyl)morpholine could involve the following steps:

Reagent Streams: Separate streams of morpholine (dissolved in a suitable solvent or neat) and 4-nitrobenzyl chloride (in a solvent) are continuously pumped.

Mixing: The streams are combined in a T-mixer or a more sophisticated micromixer to ensure rapid and efficient mixing.

Reaction: The reaction mixture flows through a heated or cooled reactor coil or a packed-bed reactor containing a solid-supported base to facilitate the reaction and neutralize the generated HCl in situ akjournals.com.

In-line Quenching and Separation: The product stream can be continuously quenched and subjected to in-line liquid-liquid extraction to remove byproducts and unreacted starting materials rsc.org.

Product Collection: The purified product stream is collected continuously.

Table 2: Potential Advantages of Flow Chemistry for 4-(4-Nitrobenzyl)morpholine Synthesis

| Parameter | Advantage in Flow Chemistry |

| Safety | Smaller reaction volumes and efficient heat dissipation reduce the risk of thermal runaway, especially important for reactions involving nitro compounds rsc.org. |

| Scalability | Production can be scaled up by running the system for longer durations or by "numbering-up" (using multiple reactors in parallel) researchgate.net. |

| Reproducibility | Precise control over reaction parameters ensures consistent product quality. |

| Yield and Purity | Optimized residence times and temperatures can minimize the formation of byproducts, leading to higher yields and purity nih.gov. |

Microwave-Assisted and Sonochemical Syntheses

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to significantly reduced reaction times, increased yields, and improved product purity compared to conventional heating methods nih.govchemicaljournals.comasianjpr.comijnrd.org. The mechanism of microwave heating involves the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating asianjpr.com.

The N-alkylation of amines is a class of reactions that has been shown to benefit significantly from microwave irradiation akjournals.comchemrxiv.org. For the synthesis of 4-(4-nitrobenzyl)morpholine, a microwave-assisted approach would likely involve mixing morpholine, 4-nitrobenzyl chloride, and a suitable base, followed by irradiation in a dedicated microwave reactor. The use of a high-boiling point polar solvent or solvent-free conditions can be particularly effective in MAOS.

Table 3: Comparison of Conventional vs. Microwave-Assisted N-Alkylation (Illustrative)

| Reaction Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Several hours | Minutes nih.govchemicaljournals.com |

| Yield | Moderate to good | Often higher asianjpr.comijnrd.org |

| Energy Consumption | Higher | Lower |

| Side Reactions | More prevalent due to prolonged heating | Often minimized nih.gov |

The significant reduction in reaction time is a key advantage of MAOS, which can be attributed to the rapid and efficient energy transfer asianjpr.com.

Sonochemical Synthesis:

Optimization of Reaction Conditions and Yield Enhancement

The yield and purity of this compound are highly dependent on the reaction conditions. Systematic optimization of these parameters is crucial for developing an efficient and scalable synthetic process. Key parameters to consider include the choice of base, solvent, temperature, and stoichiometry of reactants.

Choice of Base:

The base plays a critical role in neutralizing the hydrochloric acid generated during the reaction. Common bases include inorganic carbonates (e.g., K2CO3, Na2CO3), and organic amines (e.g., triethylamine, diisopropylethylamine). The strength and solubility of the base can influence the reaction rate and the formation of byproducts. For instance, a solid-supported base in a packed-bed flow reactor can simplify purification akjournals.com.

Solvent Selection:

The choice of solvent can significantly impact the reaction rate and selectivity by influencing the solubility of reactants and the stabilization of transition states. Polar aprotic solvents like acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are often effective for N-alkylation reactions. The CHEM21 solvent selection guide can be a valuable tool for choosing greener and safer solvents nih.gov.

Temperature and Reaction Time:

There is a trade-off between reaction rate and the formation of impurities. Higher temperatures generally lead to faster reactions but may also promote the formation of byproducts. Optimization studies aim to find the ideal temperature and reaction time that maximize the yield of the desired product while minimizing impurities.

Table 4: Illustrative Optimization of Reaction Conditions for N-Alkylation of Morpholine

| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | K2CO3 (1.5) | Acetonitrile | 80 | 6 | 85 |

| 2 | Triethylamine (1.5) | Dichloromethane | 40 | 8 | 78 |

| 3 | DBU (1.5) | Acetonitrile | 25 | 4 | 92 |

| 4 | K2CO3 (1.5) | DMF | 100 | 2 | 90 |

| 5 | K2CO3 (1.5) | None (excess morpholine) | 100 | 3 | 88 |

This table is illustrative and based on general principles of N-alkylation reactions. researchgate.netbeilstein-journals.org

Stereochemical Control in Analogous Systems

While this compound is an achiral molecule, the principles of stereochemical control are crucial in the synthesis of many biologically active morpholine derivatives that possess one or more stereocenters. The development of enantioselective and diastereoselective methods for the synthesis of substituted morpholines is an active area of research.

Asymmetric Synthesis of Chiral Morpholines:

The synthesis of enantiomerically pure morpholines can be achieved through several strategies:

Use of Chiral Starting Materials: Starting from enantiopure amino alcohols, which are readily available from the chiral pool, allows for the synthesis of chiral morpholine derivatives researchgate.net.

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to direct the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary can be removed nih.govwikipedia.org. For example, pseudoephedrine has been used as a chiral auxiliary in the synthesis of chiral 1,2-amino alcohols, which are precursors to morpholines researchgate.netnih.gov.

Asymmetric Catalysis: The use of chiral catalysts, such as transition metal complexes with chiral ligands, can induce enantioselectivity in the formation of the morpholine ring or its precursors. Asymmetric hydrogenation of unsaturated morpholines using a chiral rhodium catalyst has been shown to produce 2-substituted chiral morpholines with high enantioselectivity nih.govsemanticscholar.orgresearchgate.net.

Diastereoselective Synthesis:

For morpholines with multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is essential. This can be achieved through various methods, including:

Substrate Control: The existing stereocenters in the substrate can influence the stereochemical outcome of subsequent reactions.

Reagent Control: The use of specific reagents can favor the formation of one diastereomer over another. For example, iron(III)-catalyzed diastereoselective synthesis of 2,6- and 3,5-disubstituted morpholines has been reported thieme-connect.com.

Cyclization Strategies: The stereochemistry of the cyclization step to form the morpholine ring can often be controlled to favor a particular diastereomer nih.gov. The synthesis of 2,6- and 3,5-disubstituted morpholines has been achieved with high diastereoselectivity thieme-connect.comacs.orgacs.orgacs.org.

The principles and methodologies developed for the stereoselective synthesis of these analogous systems can inform the design of synthetic routes to more complex, chiral derivatives related to 4-(4-nitrobenzyl)morpholine.

Reactivity and Reaction Mechanisms of 4 4 Nitrobenzyl Morpholine Hydrochloride

Investigation of Functional Group Transformations

Reactions at the Nitro Group (e.g., reduction to amine)

The most prominent reaction involving the 4-nitrobenzyl moiety is the reduction of the nitro group to a primary amine, yielding 4-(4-aminobenzyl)morpholine. This transformation is a cornerstone in the synthesis of anilines and is accomplished through various methods, most notably catalytic hydrogenation. researchgate.net

Catalytic hydrogenation is a highly efficient method for this reduction. commonorganicchemistry.com Commonly employed catalysts include palladium on carbon (Pd/C), Raney nickel, and platinum(IV) oxide. commonorganicchemistry.comwikipedia.org The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent, such as ethanol or isopropanol. uctm.edu The presence of the morpholine (B109124) group and the hydrochloride salt can influence catalyst activity and reaction kinetics, but the fundamental transformation remains robust. The general scheme for this reduction is a well-established process in organic synthesis. researchgate.net

Alternative reducing agents can also be employed, often providing greater chemoselectivity in the presence of other reducible functional groups. nih.gov Reagents such as iron metal in acidic media (e.g., acetic acid), tin(II) chloride (SnCl2), or sodium hydrosulfite are effective for converting aromatic nitro compounds to anilines. commonorganicchemistry.comwikipedia.org These methods can be advantageous when avoiding the high pressures and specialized equipment associated with catalytic hydrogenation.

The choice of reducing agent and reaction conditions can be tailored to achieve high yields and purity of the resulting amine. For instance, the use of Pd-Cu/γ-Al2O3 catalysts has been shown to produce high yields of aromatic amines from their corresponding nitro compounds under mild conditions. uctm.edu

| Reagent/Catalyst | Typical Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| H₂, Pd/C | H₂ gas, Ethanol/Methanol, Room Temp to 80°C | High yield, clean reaction | Can reduce other functional groups, requires H₂ gas | commonorganicchemistry.com |

| H₂, Raney Ni | H₂ gas, Ethanol, Room Temp | Effective, useful when dehalogenation is a concern | Pyrophoric catalyst, requires H₂ gas | commonorganicchemistry.comwikipedia.org |

| Fe, Acid (e.g., HCl, Acetic Acid) | Refluxing acid | Economical, mild | Often requires stoichiometric amounts of metal, acidic workup | wikipedia.org |

| SnCl₂ | Acidic solution | Mild, good for sensitive substrates | Generates tin-based waste | commonorganicchemistry.com |

Reactions at the Morpholine Nitrogen

The morpholine ring in 4-(4-Nitrobenzyl)morpholine (B1269181) contains a tertiary amine nitrogen atom. The presence of the ether oxygen in the morpholine ring withdraws electron density from the nitrogen, making it less nucleophilic and less basic than structurally similar amines like piperidine (B6355638). wikipedia.orgatamankimya.com Despite this reduced reactivity, the nitrogen atom's lone pair of electrons allows it to participate in several characteristic reactions of tertiary amines.

One such reaction is N-alkylation to form a quaternary ammonium salt. Treatment with an alkyl halide (e.g., methyl iodide) would result in the quaternization of the morpholine nitrogen. This reaction is a standard method for synthesizing quaternary ammonium compounds from tertiary amines.

Furthermore, the nitrogen can act as a base. In the provided compound, it is already protonated as a hydrochloride salt. Treatment with a stronger base would deprotonate the nitrogen, yielding the free base form of 4-(4-nitrobenzyl)morpholine. This free amine could then be used in further reactions, such as coordination with metal centers or catalysis.

Reactions at the Benzyl (B1604629) Methylene (B1212753) Group

The methylene group (-CH₂-) situated between the benzene (B151609) ring and the morpholine nitrogen is a benzylic position. C-H bonds at the benzylic position are weaker than typical alkyl C-H bonds and are thus more susceptible to certain reactions, particularly oxidation. masterorganicchemistry.com

Oxidation of the benzylic methylene group can be achieved using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid. masterorganicchemistry.com This reaction would convert the methylene group into a carbonyl group, yielding 4-(4-nitrobenzoyl)morpholine. For this transformation to occur, at least one benzylic hydrogen must be present, which is the case in 4-(4-Nitrobenzyl)morpholine. masterorganicchemistry.com The reaction typically proceeds to the carboxylic acid if the benzylic carbon has two hydrogens and is attached to an alkyl group, but in this case, being attached to a nitrogen, it would form an amide upon oxidation.

Another potential reaction is free-radical bromination at the benzylic position using reagents like N-bromosuccinimide (NBS) under UV irradiation. This would replace one of the benzylic hydrogens with a bromine atom, forming 4-(bromo(4-nitrophenyl)methyl)morpholine. This intermediate could then be used in subsequent nucleophilic substitution reactions.

Mechanistic Studies of Key Reactions

Kinetic and Thermodynamic Aspects

The kinetics of the reduction of aromatic nitro compounds, the most significant reaction for this molecule, are complex and influenced by multiple factors including the catalyst, solvent, temperature, hydrogen pressure, and the substrate's electronic properties. orientjchem.org

Kinetic studies on the hydrogenation of various substituted nitrobenzenes have shown that the reaction rates can vary significantly. For example, the reduction rate decreases in the order of nitrobenzene > nitroanilines > nitrophenols on certain palladium catalysts. uctm.edu This highlights the intricate relationship between the substrate structure and the catalytic activity.

| Factor | Effect on Reaction Rate | Rationale | Reference |

|---|---|---|---|

| Catalyst Type | Significant variation (e.g., Pd > Ni for some substrates) | Different mechanisms of H₂ activation and substrate adsorption on the catalyst surface. | orientjchem.orgrasayanjournal.co.in |

| Temperature | Increases rate | Provides activation energy for the reaction, following Arrhenius equation. | orientjchem.org |

| Hydrogen Pressure | Generally increases rate | Increases the concentration of adsorbed hydrogen on the catalyst surface. | rasayanjournal.co.in |

| Solvent | Can influence rate and selectivity | Affects solubility of reactants and can compete for active sites on the catalyst. | uctm.edu |

| Substituents | Electron-withdrawing groups increase rate; electron-donating groups decrease rate. | Alters the electron density of the aromatic ring, affecting its interaction with the catalyst. | orientjchem.org |

Elucidation of Reaction Intermediates

The accepted pathway for the reduction of nitroarenes involves the following key steps:

Nitroarene to Nitrosoarene: The initial two-electron reduction of the nitro group (Ar-NO₂) forms a nitroso intermediate (Ar-N=O). nih.govresearchgate.net

Nitrosoarene to Hydroxylamine (B1172632): The nitroso compound is then further reduced in another two-electron step to form an N-arylhydroxylamine (Ar-NHOH). nih.govresearchgate.net

Hydroxylamine to Amine: Finally, the hydroxylamine undergoes a final two-electron reduction to yield the corresponding aniline (B41778) (Ar-NH₂).

During catalytic hydrogenation, these intermediates are typically bound to the catalyst surface and are rapidly converted to the final product. orientjchem.org However, under certain conditions or with specific reagents, intermediates like azoxy (Ar-N=N⁺(O⁻)-Ar), azo (Ar-N=N-Ar), and hydrazo (Ar-NH-NH-Ar) compounds can be formed through condensation reactions between the nitroso and hydroxylamine intermediates. wikipedia.orgresearchgate.net Spectroscopic and mechanistic studies have provided evidence for the presence of nitroso and hydroxylamine species as key on-cycle intermediates in these reductions. nih.govnih.gov

For 4-(4-Nitrobenzyl)morpholine hydrochloride, the reduction pathway would involve the formation of 4-(4-nitrosobenzyl)morpholine and subsequently 4-(4-(hydroxyamino)benzyl)morpholine as transient intermediates before the final product, 4-(4-aminobenzyl)morpholine, is formed.

Role as a Nucleophile or Electrophile in Organic Transformations

The reactivity of this compound in organic transformations is dictated by the interplay of its constituent functional groups: the morpholine ring, the 4-nitrobenzyl group, and the hydrochloride salt form. These components confer both nucleophilic and electrophilic characteristics to the molecule, allowing it to participate in a variety of reactions.

The primary site of nucleophilicity in the parent molecule, 4-(4-nitrobenzyl)morpholine, is the nitrogen atom of the morpholine ring. Morpholine itself is a secondary amine and typically acts as a nucleophile in reactions such as acylations, alkylations, and Michael additions. However, the presence of the ether oxygen in the morpholine ring withdraws electron density from the nitrogen, rendering it less nucleophilic and less basic than structurally similar secondary amines like piperidine. wikipedia.org

In the hydrochloride salt form, the lone pair of electrons on the morpholine nitrogen is protonated. This protonation significantly diminishes its nucleophilicity. For the nitrogen to act as a nucleophile, a deprotonation step is generally required, which can be achieved by the addition of a base. The choice of base and reaction conditions is crucial to liberate the free amine, which can then participate in nucleophilic reactions. The general reactivity of morpholine derivatives in nucleophilic substitution reactions has been demonstrated in their reactions with various electrophiles. acs.orgresearchgate.net

While the morpholine nitrogen is the primary nucleophilic center, the molecule also possesses electrophilic sites. The 4-nitrobenzyl group contains a benzene ring that is activated towards nucleophilic aromatic substitution due to the strongly electron-withdrawing nature of the nitro group. wikipedia.org The nitro group deactivates the ring towards electrophilic aromatic substitution but facilitates attack by nucleophiles, particularly at the positions ortho and para to the nitro group. wikipedia.orgquora.com However, in this compound, the benzyl CH₂ group separates the aromatic ring from the morpholine moiety, meaning direct nucleophilic aromatic substitution on the ring is less influenced by the morpholine group itself.

The benzylic carbon (the CH₂ group) can also be considered an electrophilic site, particularly if a leaving group were present. However, in the parent structure, it is not an immediate center for nucleophilic attack. The electrophilicity of the aromatic ring is the more dominant feature of the 4-nitrobenzyl group. mdpi.com

The following table summarizes the potential nucleophilic and electrophilic roles of this compound:

| Molecular Moiety | Potential Role | Conditions / Remarks |

| Morpholine Nitrogen | Nucleophile | Requires deprotonation (addition of a base) to form the free amine. Its nucleophilicity is moderate, being lower than piperidine. |

| 4-Nitrobenzyl Ring | Electrophile | The aromatic ring is electron-deficient due to the -NO₂ group and is susceptible to nucleophilic aromatic substitution. |

| Benzylic Protons | Acidic Protons | The protons on the carbon adjacent to the nitroaromatic ring can be acidic under strong basic conditions. |

Stability and Degradation Pathways in Synthetic Contexts

The stability of this compound is a critical consideration in its storage and use in synthetic chemistry. Generally, the compound is stable under recommended storage conditions, which typically involve keeping it in a dry and cool place. cymitquimica.com However, the presence of the nitroaromatic group and the morpholine ring introduces potential degradation pathways under specific conditions.

Nitroaromatic compounds are known to be thermodynamically unstable and can decompose exothermically at elevated temperatures. libretexts.orgacs.org While many nitroaromatic compounds are stable enough to be handled safely, their thermal stability can be significantly lowered by the presence of impurities. acs.org The decomposition of nitroaromatic compounds can be violent or even explosive under certain conditions. wikipedia.org Therefore, in synthetic reactions involving high temperatures, the thermal stability of this compound should be carefully considered. The primary thermal decomposition pathway for many nitroaromatic compounds involves the cleavage of the C-NO₂ bond. dtic.mil

The morpholine ring itself is generally stable. However, under certain oxidative conditions, the morpholine moiety can undergo degradation. For instance, some patents describe the oxidation of 4-(4-nitrophenyl)morpholine (B78992) to the corresponding morpholin-3-one (B89469) using oxidizing agents like potassium permanganate or hydrogen peroxide. google.com This suggests that the carbon atoms adjacent to the nitrogen and oxygen in the morpholine ring are susceptible to oxidation.

Microbial degradation pathways for morpholine have also been studied and typically involve the cleavage of the C-N bond. researchgate.net While this is more relevant to environmental fate, it provides insight into the potential chemical vulnerabilities of the morpholine ring.

In the context of synthetic reactions, potential degradation pathways for this compound could include:

Reduction of the Nitro Group: The nitro group is readily reduced to an amino group using a variety of reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or metals in acidic media (e.g., Sn/HCl, Fe/HCl). This is a common transformation in the synthesis of more complex molecules.

Oxidation of the Morpholine Ring: As mentioned, strong oxidizing agents can lead to the oxidation of the morpholine ring, potentially forming the corresponding lactam (morpholin-3-one).

Thermal Decomposition: At high temperatures, decomposition may be initiated by the cleavage of the C-NO₂ bond or other bonds within the molecule.

Strongly Basic or Acidic Conditions: While the hydrochloride salt is stable in acidic conditions, prolonged exposure to strong bases (beyond what is needed for deprotonation) or harsh acidic conditions at elevated temperatures could lead to decomposition of the molecule.

The following table outlines some potential degradation pathways for this compound in synthetic contexts:

| Condition | Potential Degradation Pathway | Resulting Product Type |

| High Temperature | Thermal decomposition, potentially involving C-NO₂ bond cleavage. | Various decomposition products. |

| Strong Reducing Agents | Reduction of the nitro group. | 4-(4-Aminobenzyl)morpholine. |

| Strong Oxidizing Agents | Oxidation of the morpholine ring. | Corresponding morpholin-3-one derivative. |

Computational and Theoretical Studies on 4 4 Nitrobenzyl Morpholine Hydrochloride

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. nih.gov For 4-(4-Nitrobenzyl)morpholine (B1269181) hydrochloride, DFT calculations are instrumental in elucidating its fundamental electronic structure and predicting various molecular properties.

Geometry Optimization and Conformational Analysis

Before molecular properties can be accurately calculated, the most stable three-dimensional arrangement of the atoms—the molecule's equilibrium geometry—must be determined. This process, known as geometry optimization, seeks the lowest energy structure on the potential energy surface.

For the parent molecule, 4-(4-Nitrobenzyl)morpholine, X-ray crystallography has provided precise experimental data on its solid-state structure. nih.gov In this structure, the morpholine (B109124) ring typically adopts a stable chair conformation, a common feature for such six-membered rings. nih.govresearchgate.net A key geometric parameter is the dihedral angle between the phenyl and morpholine rings, which has been experimentally determined to be 87.78 (10)°. nih.gov

Computational geometry optimization using DFT can replicate these experimental findings and also explore conformations that may exist in different phases, such as in solution or in the gas phase. For instance, studies on analogous compounds like 4-(4-Nitrophenyl)thiomorpholine have shown that the orientation of the nitrophenyl group (quasi-axial vs. quasi-equatorial) can differ between the crystal structure and the DFT-calculated energy-minimized structure of an isolated molecule. mdpi.comresearchgate.net This highlights that intermolecular interactions in the solid state can influence conformation, and computational analysis is crucial for understanding the molecule's intrinsic conformational preferences.

Table 1: Selected Crystallographic Data for 4-(4-Nitrobenzyl)morpholine

| Parameter | Value |

| Molecular Formula | C₁₁H₁₄N₂O₃ |

| Molecular Weight | 222.24 |

| Crystal System | Monoclinic |

| a (Å) | 6.1371 (2) |

| b (Å) | 8.2535 (4) |

| c (Å) | 21.9867 (9) |

| β (°) | 94.929 (3) |

| Volume (ų) | 1109.58 (8) |

| Dihedral Angle (Phenyl-Morpholino) | 87.78 (10)° |

Data sourced from crystallographic studies on the parent molecule. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. wikipedia.orglibretexts.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.orgyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of a molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For 4-(4-Nitrobenzyl)morpholine hydrochloride, the electron-withdrawing nitro group is expected to lower the energy of the LUMO, which is likely localized on the nitroaromatic ring. The HOMO, conversely, would likely have significant contributions from the morpholine ring's nitrogen and oxygen atoms. DFT calculations can precisely determine the energies of these orbitals and the magnitude of the energy gap, providing quantitative insight into the molecule's reactivity. researchgate.net

Table 2: Conceptual FMO Properties and Their Significance

| Property | Orbital | Significance |

| Electron Donor | HOMO | Represents the molecule's nucleophilic or basic character. youtube.com |

| Electron Acceptor | LUMO | Represents the molecule's electrophilic or acidic character. youtube.com |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

| Ionization Potential | Related to E(HOMO) | Energy required to remove an electron. |

| Electron Affinity | Related to E(LUMO) | Energy released when an electron is added. |

Electrostatic Potential Surfaces

A Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution across a molecule. wolfram.com It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different charge regions. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue signifies areas of positive potential (electron-poor), which are susceptible to nucleophilic attack. wolfram.comchemrxiv.org

For this compound, an MEP map would be expected to show a significant negative potential (red) around the oxygen atoms of the nitro group and the oxygen atom of the morpholine ring, as these are the most electronegative atoms. The area around the hydrogen atoms and the positively charged protonated nitrogen of the morpholine hydrochloride would exhibit a positive potential (blue). This visualization is invaluable for understanding intermolecular interactions, such as hydrogen bonding and receptor-ligand recognition. nih.govnih.gov

Quantum Chemical Calculations for Reaction Mechanism Prediction

Beyond static properties, quantum chemical calculations are a powerful tool for predicting the pathways of chemical reactions. nih.gov By locating transition state structures and calculating their energies, researchers can determine the activation barriers for proposed reaction mechanisms. nih.gov

For this compound, a key potential reaction is the reduction of the nitro group to an amine. This transformation is a common pathway for nitroaromatic compounds. mdpi.com Quantum chemical studies can model this multi-step process, identifying intermediates like nitroso and hydroxylamine (B1172632) species and calculating the energy profile for the entire reaction coordinate. mdpi.comfrontiersin.org Such calculations can predict whether the reaction is thermodynamically favorable and kinetically feasible under specific conditions. This predictive capability is crucial in synthetic chemistry for optimizing reaction conditions and in environmental science for understanding the degradation pathways of nitroaromatic pollutants. mdpi.comacs.orgrsc.org

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While DFT calculations typically model molecules in a static, vacuum environment, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time, particularly in solution. mdpi.comresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and interactions with the solvent.

An MD simulation of this compound in a solvent like water would reveal its conformational flexibility. The simulation could track the rotation around the single bonds, such as the one connecting the benzyl (B1604629) group to the morpholine ring, and the puckering of the morpholine ring itself. Furthermore, it would explicitly model the solvation shell, showing how water molecules orient themselves around the charged hydrochloride group, the polar nitro group, and the hydrophobic phenyl ring. These simulations are essential for understanding how the solvent environment influences the molecule's structure and behavior, which is critical for predicting its properties in a real-world setting. researchgate.netresearchgate.netnih.gov

QSAR/QSPR Applications (excluding biological activities)

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of molecules with their physicochemical properties. wikipedia.org These models are built by calculating a set of numerical descriptors for a series of compounds and then using regression analysis to find a mathematical equation that relates these descriptors to an experimentally measured property. nih.gov

For this compound and related compounds, QSPR models could be developed to predict various non-biological properties. The necessary molecular descriptors can be derived from the computational studies mentioned previously. For example, quantum chemical descriptors like HOMO/LUMO energies, dipole moment, and atomic charges can be used alongside topological and physicochemical descriptors. researchgate.netmdpi.com

Potential applications include predicting properties such as:

Solubility: How readily the compound dissolves in various solvents.

Chromatographic Retention Time: Predicting its behavior in analytical techniques like HPLC.

Boiling Point or Melting Point: Estimating phase change temperatures.

By developing robust QSPR models, the properties of new, unsynthesized derivatives could be predicted, accelerating research and development by prioritizing compounds with desirable physicochemical characteristics. ijapbjournal.com

Spectroscopic Property Prediction (e.g., NMR chemical shifts, vibrational frequencies)

As of now, there are no specific computational studies in the available scientific literature that predict the NMR chemical shifts or vibrational frequencies for this compound. Therefore, no data tables with predicted values can be presented.

Applications of 4 4 Nitrobenzyl Morpholine Hydrochloride in Chemical Science

Role as a Key Intermediate in Complex Organic Synthesis

The primary application of 4-(4-nitrobenzyl)morpholine (B1269181) and its analogues in chemical science is its function as a pivotal intermediate. The presence of the nitro group on the benzene (B151609) ring provides a reactive site that can be readily transformed into other functional groups, most commonly an amine, through reduction. This transformation is a gateway to constructing more elaborate molecular architectures.

The morpholine (B109124) ring itself is recognized as a "privileged structure" in medicinal chemistry, often contributing to favorable physicochemical properties such as improved solubility, metabolic stability, and pharmacokinetic profiles in drug candidates. nih.govsci-hub.se This combination of a stable, beneficial scaffold and a synthetically versatile functional group underpins the compound's importance. For instance, the related compound 4-(4-nitrophenyl)morpholine (B78992) is a key intermediate in the synthesis of various antitumor drugs. researchgate.netnih.gov

The transformation of the nitro group is fundamental to the role of 4-(4-nitrobenzyl)morpholine as a precursor to advanced heterocyclic systems. The chemical reduction of the aromatic nitro group to an aniline (B41778) derivative is a common and efficient reaction. This newly formed amino group can then participate in a variety of cyclization reactions to build new fused ring systems.

A relevant example of this strategy involves the reductive heterocyclisation of nitroaromatic compounds containing a morpholine substituent. jraic.com In a study using N-(2,4-dinitrophenyl)morpholine, reduction with tin(II) chloride in an acidic medium led to the formation of condensed tricyclic products, specifically 3,4-dihydro-1H-benzo nih.govmdpi.comimidazo[2,1-c] nih.govmdpi.comoxazines. jraic.com This process demonstrates how the nitro group acts as a masked amine, which, upon reduction, can react with another part of the molecule or with an added reagent to form complex, multi-ring heterocyclic structures. jraic.com Such condensed morpholine systems are of interest due to their potential biological activities but are often challenging to synthesize, making intermediates like 4-(4-nitrobenzyl)morpholine valuable starting points. jraic.commdpi.com

The utility of 4-(4-nitrobenzyl)morpholine extends to its use as a foundational building block for molecules designed with multiple functional domains, particularly in the field of medicinal chemistry. Research has explicitly identified 4-(4-nitrobenzyl)morpholine derivatives as key intermediates in the synthesis of potential anticancer drugs. nih.gov

The general strategy involves the reduction of the nitro group to an amine, creating 4-(4-aminobenzyl)morpholine. This aniline derivative can then be coupled with other molecules through reactions like amide bond formation to create larger, multifunctional compounds. mdpi.com This approach is widely used in drug discovery. For example, the analogous compound, 4-(4-nitrophenyl)thiomorpholine, serves as a precursor for a wide range of bioactive agents, including: mdpi.com

Kinase inhibitors

Reverse transcriptase inhibitors

Antidiabetic drugs

Antimigraine drugs

Antibiotic, antifungal, and antimycobacterial agents

Furthermore, derivatives such as 4-(morpholin-4-yl)-3-nitrobenzhydrazide have been used as a scaffold to synthesize new thiosemicarbazides, semicarbazides, and hydrazones with potential antibacterial activity. mdpi.com This highlights the role of the nitro-substituted morpholine core as a versatile platform for generating libraries of compounds for biological screening.

| Compound/Analogue | Role/Application | Resulting Product Class | Reference |

|---|---|---|---|

| 4-(4-Nitrobenzyl)morpholine | Key Intermediate | Anticancer Drugs | nih.gov |

| 4-(4-Nitrophenyl)morpholine | Key Intermediate | Antitumor Drugs, Rivaroxaban Intermediate | nih.govgoogle.comacs.org |

| 4-(4-Nitrophenyl)thiomorpholine | Precursor | Kinase Inhibitors, Antifungal Agents, etc. | mdpi.com |

| N-(2,4-Dinitrophenyl)morpholine | Precursor for Heterocycles | Condensed Benzoimidazo-oxazines | jraic.com |

| 4-(Morpholin-4-yl)-3-nitrobenzhydrazide | Scaffold | Antibacterial (Thio)semicarbazides | mdpi.com |

Utility in Materials Science Research (e.g., as a monomer, ligand, or component of supramolecular assemblies)

While the primary applications of 4-(4-nitrobenzyl)morpholine hydrochloride are in organic synthesis, the structural motifs present suggest potential utility in materials science.

Direct applications of this compound in polymer chemistry are not extensively documented in the literature. However, the morpholine scaffold is utilized in the synthesis of specialized polymers. For instance, other morpholine derivatives, such as 4-acryloylmorpholine, can act as monomers. This compound is used in photopolymerization reactions to create hydrogels, which are cross-linked polymer networks with applications in areas like drug delivery. The incorporation of the morpholine unit can influence the properties of the resulting polymer, such as its swelling behavior and porous structure. This demonstrates the potential for morpholine-containing molecules to be integrated into polymer backbones or as pendant groups to tailor material properties.

There is little specific research on this compound acting as a ligand for metal complexes. However, its molecular structure contains several potential donor atoms that could coordinate with metal ions. The nitrogen atom of the morpholine ring possesses a lone pair of electrons and could act as a Lewis base. Additionally, the two oxygen atoms of the nitro group could potentially serve as coordination sites.

The viability of using morpholine derivatives as ligands is well-established. For example, a morpholine-containing sulfur ligand, potassium 1,3-dimorpholinopropan-2-O-xanthate, has been synthesized and used to form complexes with transition metals such as Co(II), Ni(II), and Cu(I). researchgate.net This indicates that the morpholine moiety can be part of a larger chelating system. Therefore, it is plausible that 4-(4-nitrobenzyl)morpholine could be used to synthesize novel ligands, where it might act as a monodentate or potentially a bidentate ligand, contributing to the formation of new coordination polymers or discrete metal-organic complexes with interesting structural or catalytic properties.

Development of New Synthetic Methodologies Utilizing the Compound

The importance of building blocks like 4-(4-nitrobenzyl)morpholine and its analogues has spurred research into developing more efficient, cost-effective, and environmentally friendly synthetic methods for their preparation and use.

For the related intermediate 4-(4-nitrophenyl)morpholin-3-one (B139987), which is crucial for the synthesis of the anticoagulant drug Rivaroxaban, a facile and economically efficient process has been developed. acs.org This method starts with the condensation of 4-chloronitrobenzene and morpholine to produce 4-(4-nitrophenyl)morpholine. A key methodological improvement is the subsequent selective oxidation of the morpholine ring using inexpensive sodium chlorite (B76162) as the sole oxidant, avoiding the need for costly materials or complex purification steps like column chromatography. acs.org A similar green and efficient synthesis for this class of compounds is also described in patent literature, emphasizing the industrial importance of optimizing these reactions. google.com

Application as a Probe or Reporter Molecule in Chemical Studies

Extensive research has been conducted on the synthesis and potential applications of various morpholine derivatives in medicinal chemistry. However, based on currently available scientific literature, there is no documented evidence of This compound being utilized as a probe or reporter molecule in chemical studies.

While the morpholine moiety itself is a key component in the design of some fluorescent probes, and other nitrobenzyl-containing compounds have been investigated for their reporting capabilities, these applications are not directly attributed to this compound. Research on this specific compound has primarily focused on its synthesis and its role as an intermediate in the preparation of other molecules.

Therefore, this section cannot be populated with detailed research findings or data tables as per the specified outline, due to the absence of relevant studies in the field.

Derivatives and Analogues of 4 4 Nitrobenzyl Morpholine Hydrochloride: Synthesis and Properties

Systematic Modification of the Nitrobenzyl Moiety

The nitrobenzyl portion of the molecule is a primary target for synthetic modification. Adjustments to the substituents on the aromatic ring and chemical transformations of the nitro group itself lead to a wide array of new compounds.

Halogenation and Substituent Effects

The introduction of halogen atoms and other substituents onto the nitrobenzyl ring is a common strategy to modulate the electronic properties and reactivity of the molecule. For instance, fluorinated analogues such as 4-(2-fluoro-4-nitrophenyl)morpholine (B124028) have been synthesized and studied. researchgate.net The synthesis of such compounds often involves nucleophilic aromatic substitution reactions, where the halogenated nitroaromatic precursor, like 4-fluoronitrobenzene, reacts with morpholine (B109124) or its derivatives. mdpi.com

The presence of electron-withdrawing groups like halogens can influence the reaction pathways. For example, the synthesis of 4-(4-nitrophenyl)thiomorpholine, a sulphur-containing analogue, can be achieved through the reaction of 4-fluoronitrobenzene with thiomorpholine (B91149). mdpi.com The reactivity of related precursors like p-nitrobenzyl chloride and bromide has also been investigated in various base-induced transformations. mst.edu These studies provide insight into how different substituents on the benzyl (B1604629) ring affect the stability and reactivity of the benzylic position.

Table 1: Examples of Substituted Nitrobenzyl Analogues and Precursors

| Compound Name | Key Structural Feature | Synthetic Relevance | Reference |

|---|---|---|---|

| 4-(2-Fluoro-4-nitrophenyl)morpholine | Fluorine on the phenyl ring | Studied as a building block for more complex molecules. researchgate.net | researchgate.net |

| 4-(4-Nitrophenyl)thiomorpholine | Thiomorpholine ring instead of morpholine | Synthesized from 4-fluoronitrobenzene and thiomorpholine. mdpi.com | mdpi.com |

| p-Nitrobenzyl chloride | Chlorine at the benzylic position | Precursor for studying base-induced reactions. mst.edu | mst.edu |

| 5-Fluoro-2-nitrobenzene-1,3-diamine | Fluorine and two amino groups on the phenyl ring | A related substituted nitroaromatic compound. researchgate.net | researchgate.net |

Reduction and Oxidation Products

The nitro group is a versatile functional group that can be readily transformed into several other functionalities, primarily through reduction. The most common transformation is the reduction of the nitro group to an amine, yielding 4-(4-aminobenzyl)morpholine derivatives. This reduction is a critical step in the synthesis of various biologically active compounds and can be accomplished using several methods. wikipedia.orgcommonorganicchemistry.com

Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or Raney nickel is a highly effective method. commonorganicchemistry.comgoogle.com Other reagents, including metals in acidic media (e.g., iron, zinc, or tin(II) chloride), also facilitate this conversion. commonorganicchemistry.comgoogle.comscispace.com The choice of reducing agent can be crucial for chemoselectivity, especially when other reducible functional groups are present in the molecule. scispace.com Depending on the reaction conditions and the reagent used, the reduction can also be controlled to yield intermediate products such as hydroxylamines. wikipedia.org

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/System | Primary Product | Notes | Reference |

|---|---|---|---|

| H₂, Pd/C | Amine | A common and efficient method for complete reduction. commonorganicchemistry.comgoogle.com | commonorganicchemistry.comgoogle.com |

| H₂, Raney Nickel | Amine | Useful when trying to avoid dehalogenation of aryl halides. commonorganicchemistry.com | commonorganicchemistry.com |

| SnCl₂ (Tin(II) chloride) | Amine | Provides a mild method that is selective for the nitro group. commonorganicchemistry.com | commonorganicchemistry.com |

| Fe in Acid | Amine | A classic and cost-effective reduction method. commonorganicchemistry.com | commonorganicchemistry.com |

| Zn in NH₄Cl | Hydroxylamine (B1172632) | Can be used for the partial reduction to the hydroxylamine. wikipedia.org | wikipedia.org |

Oxidation reactions can target other parts of the molecule. The sulphur atom in the thiomorpholine analogue is susceptible to oxidation, forming the corresponding sulfoxides and sulfones. mdpi.com The benzylic methylene (B1212753) bridge (CH₂) could also be a target for oxidation to a carbonyl group, which would yield a ketone, although this transformation is less commonly reported for this specific parent compound compared to the reduction of the nitro group. The oxidation of the related 4-nitrobenzyl alcohol to 4-nitrobenzaldehyde (B150856) is a well-established reaction. researchgate.net

Modifications of the Morpholine Ring System

The morpholine ring itself provides opportunities for synthetic diversification, including altering its size or introducing substituents onto the ring.

Ring Size Variations (e.g., piperidine (B6355638), pyrrolidine (B122466) analogues)

Replacing the six-membered morpholine ring with other saturated heterocycles, such as piperidine or pyrrolidine, generates analogues with different conformational properties and basicity. The synthesis of such analogues often involves coupling the desired nitrobenzyl moiety with the corresponding heterocyclic ring. For example, piperidine and piperazine (B1678402) analogues have been synthesized for various applications. researchgate.netnih.gov

General synthetic strategies for forming piperidine and pyrrolidine rings, such as intramolecular cyclizations and annulation reactions, can be adapted to create these analogues. rsc.orgmdpi.com Research into related structures, such as N-substituted 3-(4-hydroxyphenyl)pyrrolidines and 4-(4-hydroxybenzyl)piperidines, demonstrates the feasibility and interest in these ring-varied analogues. nih.gov These modifications alter the geometry and flexibility of the heterocyclic portion of the molecule.

Substitutions on the Morpholine Ring (e.g., morpholin-3-one (B89469) derivatives)

Introducing substituents directly onto the morpholine ring is another key synthetic strategy. A prominent example is the synthesis of 4-(4-nitrophenyl)morpholin-3-one (B139987), where a carbonyl group is present at the 3-position of the morpholine ring. chemicalbook.com This derivative serves as a crucial intermediate in the synthesis of more complex molecules. google.comtdcommons.org

Several synthetic routes to 4-(4-nitrophenyl)morpholin-3-one have been developed:

Nitration: One method involves the nitration of a precursor like 4-phenylmorpholin-3-one. google.com

Cyclization: An alternative pathway involves reacting 4-nitroaniline (B120555) with 2-(2-chloroethoxy)acetyl chloride, followed by a base-mediated ring closure to form the morpholin-3-one ring system. google.com

Oxidation: The compound can also be prepared by the oxidation of a suitable precursor, such as by using sodium chlorite (B76162) to oxidize the carbon adjacent to the nitrogen in the ring. chemicalbook.com

The subsequent reduction of the nitro group in 4-(4-nitrophenyl)morpholin-3-one to 4-(4-aminophenyl)morpholin-3-one (B139978) is a well-documented and important transformation. google.comtdcommons.org

Synthesis of Conformationally Restricted Analogues

Creating analogues with reduced conformational flexibility can be achieved by introducing structural constraints such as additional rings or unsaturated bonds. While specific research on creating bicyclic or other rigidly constrained analogues of 4-(4-nitrobenzyl)morpholine (B1269181) is not extensively detailed in the provided search results, general principles of organic synthesis can be applied.

The synthesis of derivatives like 4-(4-nitrophenyl)morpholin-3-one can be considered a step towards conformational restriction, as the sp²-hybridized carbonyl carbon flattens part of the ring compared to a standard morpholine. However, more significant constraints would involve creating bridged or fused ring systems. The synthesis of such complex heterocyclic systems often requires multi-step sequences and specialized cyclization strategies that lock the molecule into a specific three-dimensional shape.

Structure-Reactivity Relationships in Derivatives (excluding biological activity)

The chemical reactivity of derivatives of 4-(4-nitrobenzyl)morpholine is intrinsically linked to their molecular structure. Variations in substituents on both the aromatic ring and the morpholine moiety can significantly influence the electronic and steric properties of the molecule, thereby altering its reactivity in chemical transformations. Research into these compounds often involves their synthesis and characterization, which provides valuable data on how structural modifications impact physicochemical properties and, by extension, reactivity.

The synthesis of morpholine derivatives can be achieved through various routes, including the reaction of morpholine with substituted benzyl halides. For instance, the N-alkylation of morpholine with benzyl chloride is a common method. mdpi.com The presence of substituents on the benzyl ring can affect the rate and yield of this reaction. Electron-withdrawing groups, such as the nitro group in 4-nitrobenzyl chloride, activate the benzylic carbon towards nucleophilic attack by the morpholine nitrogen. Conversely, electron-donating groups might decrease the reactivity of the benzyl halide.

Another synthetic approach involves the palladium-catalyzed carboamination between a substituted ethanolamine (B43304) derivative and an aryl or alkenyl bromide, which allows for the creation of a wide range of substituted morpholines, including those with fused-ring systems. nih.gov The efficiency of this method is dependent on the nature of the substituents and the reaction conditions. nih.gov

In derivatives where the nitro group is replaced by other substituents, the electronic properties are altered. For example, replacing the nitro group with a less electron-withdrawing group would increase the electron density on the aromatic ring, potentially affecting its reactivity in electrophilic substitution reactions. Similarly, modifications to the morpholine ring itself, such as the introduction of substituents, would alter its basicity and nucleophilicity.

The following table summarizes the key structural and physicochemical data for 4-(4-nitrobenzyl)morpholine and some of its analogues, providing insight into their structure-property relationships.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features | Ref. |

| 4-(4-Nitrobenzyl)morpholine | C₁₁H₁₄N₂O₃ | 222.24 | Dihedral angle between phenyl and morpholino rings is 87.78 (10)°. | nih.gov |

| 4-(4-Nitrophenyl)morpholine (B78992) | C₁₀H₁₂N₂O₃ | 208.22 | Morpholine ring in a chair conformation; aromatic π–π stacking interactions stabilize the crystal structure. | researchgate.netnih.gov |

| 4-Benzylmorpholine | C₁₁H₁₅NO | 177.25 | A foundational analogue for comparison. | nih.govchemspider.com |

| 2-[α-(2-methoxyphenoxy)-benzyl]-4-methyl-morpholine hydrochloride | Not specified | Not specified | A derivative with significant substitution on the morpholine ring. | prepchem.com |

| 4-((1-benzyl-1H-benzimidazol-2-yl)methyl)morpholine | Not specified | Not specified | An analogue incorporating a benzimidazole (B57391) moiety. | mdpi.com |

The reactivity of these compounds can also be inferred from their use as intermediates in multi-step syntheses. For example, 4-(4-nitrophenyl)morpholine has been used as a precursor for the corresponding 4-thiomorpholinoaniline, indicating the reactivity of the nitro group towards reduction. researchgate.net The synthesis of more complex molecules, such as 1,3-thiazine-2-amines comprising a morpholine nucleus, further demonstrates the utility of these derivatives as building blocks and how their structure dictates the synthetic pathways they can undergo. tandfonline.com

Future Research Directions and Emerging Trends in 4 4 Nitrobenzyl Morpholine Hydrochloride Chemistry

Exploration of Novel Reactivity Patterns

The molecular architecture of 4-(4-nitrobenzyl)morpholine (B1269181) offers multiple sites for chemical transformation, suggesting a rich landscape for future reactivity studies. Research is expected to move beyond simple modifications to explore more complex and controlled functionalizations.

A primary area of interest is the selective transformation of the nitro group. While its reduction to the corresponding aniline (B41778) is a well-established and valuable transformation, often used in the synthesis of pharmaceutical intermediates, other reactivity patterns remain less explored. rsc.orggoogle.com Future work could focus on partial reduction to hydroxylamine (B1172632) or nitroso species, or on harnessing the electron-withdrawing nature of the nitro group to direct reactions on the aromatic ring.